Cimetidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

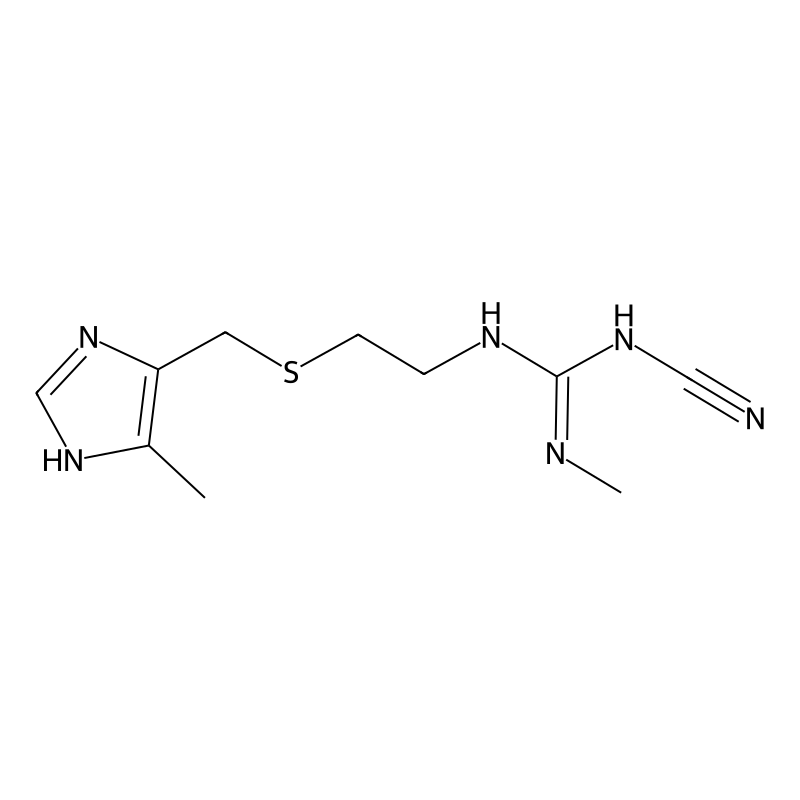

SMILES

solubility

IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID

Soluble in alcohol

8.16e-01 g/L

Synonyms

Canonical SMILES

Peptic Ulcer Disease:

Cimetidine's historical significance lies in being the first widely used H2 receptor antagonist for treating peptic ulcers. Research demonstrated its effectiveness in promoting healing and preventing recurrence of both duodenal and gastric ulcers by reducing stomach acid production []. While newer drugs like proton pump inhibitors have largely replaced cimetidine in clinical practice, it remains a valuable research tool for understanding the mechanisms of ulcer formation and treatment [].

Gastric Acid Secretion:

Cimetidine's ability to suppress gastric acid secretion makes it useful in studying the physiological and pathological processes involving stomach acid. Researchers use it to investigate the role of acid in various gastrointestinal conditions, such as gastritis, gastroesophageal reflux disease, and stress-induced ulcers []. Additionally, it aids in exploring the interaction of stomach acid with other digestive functions and medications.

Other Potential Applications:

Beyond its established role in peptic ulcer research, cimetidine has been explored for its potential effects in various other scientific areas. Studies have investigated its use in:

- Dermatology: Research has explored the use of cimetidine for treating conditions like atopic dermatitis and mastocytosis, although further investigation is needed to confirm its efficacy [].

- Cancer research: Some studies have suggested potential anti-tumor properties of cimetidine, but more research is required to understand its mechanisms and clinical relevance [].

Cimetidine is a pharmaceutical compound that belongs to the class of histamine H2-receptor antagonists. It is primarily used to reduce gastric acid secretion, making it effective in treating conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Cimetidine functions by blocking the action of histamine on H2 receptors located in the stomach lining, thereby decreasing the production of stomach acid. The compound appears as a white to off-white crystalline powder with a melting point of 141-143°C and is soluble in water and ethanol .

The synthesis of cimetidine involves a multi-step process starting from 2-methyl-3-hydroxymethyl-1H-imidazole. Key steps include the sequential addition of 2-mercaptoethylamine and dimethylcyanodithioimidocarbonate, followed by methylamine. The hydrochloride salt is typically prepared by adding hydrochloric acid to an ethanolic suspension of cimetidine . Over the years, various synthetic methods have been developed to enhance yield and reduce costs associated with production.

Cimetidine is widely used in clinical settings for several applications:

- Treatment of Peptic Ulcers: It promotes healing by reducing gastric acidity.

- Management of Gastroesophageal Reflux Disease: Helps relieve symptoms related to acid reflux.

- Zollinger-Ellison Syndrome: Controls excessive gastric acid secretion.

- Prevention of Stress Ulcers: Often administered in hospital settings to prevent ulcer formation in critically ill patients .

Additionally, cimetidine has been explored for its potential roles in treating conditions like allergic reactions due to its immunomodulatory properties.

Cimetidine is known for its extensive drug interaction profile due to its ability to inhibit various cytochrome P450 enzymes (CYP). It primarily affects CYP1A2, CYP2D6, and CYP3A4 isoenzymes, leading to increased plasma levels of co-administered drugs such as warfarin and theophylline. This inhibition can result in altered therapeutic effects or increased toxicity of these medications . Due to these interactions, careful monitoring is necessary when prescribing cimetidine alongside other drugs.

Cimetidine shares similarities with other H2 receptor antagonists but possesses unique characteristics that set it apart:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Ranitidine | H2 receptor antagonist | More potent than cimetidine; fewer drug interactions. |

| Famotidine | H2 receptor antagonist | Longer duration of action; minimal CYP interactions. |

| Nizatidine | H2 receptor antagonist | Less potent but fewer side effects compared to cimetidine. |

Cimetidine's unique position stems from its historical significance as one of the first rationally designed drugs targeting histamine receptors. Its broad range of drug interactions also distinguishes it from newer agents that tend to have more selective profiles .

Purity

Quantity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

0.4 (LogP)

log Kow= 0.40 (measured)

1

Odor

Appearance

Melting Point

141-143 °C

142 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 137 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 136 of 137 companies with hazard statement code(s):;

H318 (38.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (57.35%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (25.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

IN MAN, A SINGLE DOSE (300 MG) WILL INHIBIT BASAL (FASTING) SECRETION AND ALSO SECRETION INDUCED BY SOLID, LIQ, OR PEPTONE MEALS, SHAM FEEDING, FUNDIC DISTENTION, PENTAGASTRIN, BETHANECHOL, INSULIN, AND CAFFEINE, AS WELL AS THE PHYSIOLOGICAL STIMULUS PROVIDED BY EATING. ... THIS SPECTRUM INCL THE CEPHALIC OR VAGAL PHASE.

CIMETIDINE IS THE PREFERRED ALTERNATIVE FOR MANY PATIENTS WHO CANNOT OR WILL NOT TOLERATE AN INTENSIVE, PROLONGED ANTACID REGIMEN.

Cimetidine is a useful alternative to antacids in preventing aspiration pneumonitis during childbirth and elective surgical procedures. It is less useful than antacids during emergency surgery because of its slow onset of action. This drug had been given to prevent alkalosis in patients subjected to prolonged nasogastric aspiration, especially those secreting large amounts of acid, and to decrease ileostomy/jejunostomy output in the short bowel syndrome.

For more Therapeutic Uses (Complete) data for CIMETIDINE (21 total), please visit the HSDB record page.

Pharmacology

Cimetidine is a histamine H(2)-receptor antagonist. Enhancing anti-tumor cell-mediated responses, cimetidine blocks histamine's ability to stimulate suppressor T lymphocyte activity and to inhibit natural killer (NK) cell activity and interleukin-2 production. Cimetidine also may inhibit tumor growth by suppressing histamine's growth-factor activity and blocking histamine-induced stimulation of vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor. (NCI04)

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BA - H2-receptor antagonists

A02BA01 - Cimetidine

Mechanism of Action

H2 antagonists inhibit gastric acid secretion elicited by histamine & other H2 agonists in a dose-dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin &, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) & nocturnal acid secretion & that stimulated by food, sham feeding, fundic distention, & various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. The H2 antagonists reduce both the volume of gastric juice secreted & its H+ concentration. The output of pepsin, which is secreted by the chief cells of gastric glands (mainly under cholinergic control), generally falls in parallel with the reduction in volume of gastric juice. /H2 antagonists/

Cimetidine blocks H2-receptors, which in part are responsible for the inflammatory response, in the cutaneous blood vessels of humans.

The effects of cimetidine, omeprazole and atropine sulfate on the healing of acetic acid-induced gastric ulcers in rats with limited food intake time (9:00-10:00 am and 5:00-6:00 pm) were evaluated 15 days after the acid injection. Oral repeated admin of cimetidine (25-100 mg/kg twice daily) or omeprazole (10-50 mg/kg once daily) dose dependently accelerated ulcer healing. ... A single oral admin of omeprazole (50 mg/kg) or cimetidine (100 mg/kg) resulted in potent and long-lasting anti-acid secretory and gastrin-releasing actions. The degree and duration of anti-acid secretion by atropine sulfate were equal to those of cimetidine, but the elevation of gastrin release by atropine sulfate was weak and temporary. These results indicate that the gastric ulcers of rats with a limited food intake time are useful for evaluating the healing effects of cimetidine and omeprazole on gastric ulcers. In addition, the effects of both drugs may be related to the incr gastrin release rather than to the reduced acid secretion.

Both KB-5492, a new anti-ulcer agent, and cimetidine, admin po at 25-200 mg/kg, dose-dependently prevented cysteamine (400 mg/kg, sc)-induced duodenal ulcers in rats with ED50 values of 63 and 40 mg/kg, respectively. Anti-ulcer doses of cimetidine, but not KB-5492, inhibited gastric acid hypersecretion induced by cysteamine (400 mg/kg, sc). In contrast, anti-ulcer doses of KB-5492, but not cimetidine, incr duodenal HC03- secretion in normal anesthetized rats. These findings suggest that KB-5492 prevents cysteamine-induced duodenal ulcers by stimulating duodenal HC03- secretion, whereas cimetidine does so by inhibiting cysteamine-induced gastric acid hypersecretion.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH2 [HSA:3274] [KO:K04150]

Pictograms

Corrosive;Health Hazard

Other CAS

Absorption Distribution and Excretion

Cimetidine is excreted primarily in the urine.

The volume of distribution of cimetidine is reported to be 1 L/kg.

Cimetidine's reported systemic clearance value is approximately 500-600 ml/min.

About 15% of cimetidine is metabolized in the liver. Seventy percent is excreted unchanged in the urine, with fecal losses accounting for approximately 10%.

Given orally, cimetidine and ranitidine are almost completely absorbed. Because of first-pass metabolism in the liver, the bioavailability is 50-60%. Both drugs are little bound to plasma proteins (10-20%).

Both drugs are mainly excreted in urine - cimetidine up to 90% within 24 hr (50-75% unchanged) and ranitidine up to 60% within 24 hr (about 40% unchanged). The apparent volume of distribution is quite large, in the range of 1.5 l/kg bw, demonstrating that nearly all drug exists outside the intravascular space.

Cimetidine is widely distributed throughout the body and is 15-20% bound to plasma proteins. Animal studies indicate that the drug crosses the placenta. Cimetidine is distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for CIMETIDINE (14 total), please visit the HSDB record page.

Metabolism Metabolites

About 50% to 80% of an intravenous dose is excreted as unchanged drug; 40% of an oral dose is excreted unchanged in the urine in patients with peptic ulcer disease. Most of the remainder of the drug appears in the urine as 5-hydroxymethyl or sulfoxide metabolites.

Cimetidine is metabolized in the liver to sulfoxide and 5-hydroxymethyl derivatives, and possibly guanylurea, although this latter compound may result from in vitro degradation.

Hepatic Route of Elimination: The principal route of excretion of cimetidine is the urine. Half Life: 2 hours

Associated Chemicals

Wikipedia

Amobarbital

Drug Warnings

IN SOME INSTANCES, WITHDRAWAL OF CIMETIDINE AFTER A PERIOD OF TREATMENT HAS BEEN FOLLOWED BY RELAPSES IN THE SYMPTOMS OF ULCER AND EVEN BY PERFORATION OF DUODENAL, ESOPHAGEAL, OR GASTRIC ULCERS.

... CIMETIDINE IS INEFFECTIVE IN ACUTE OR ALCOHOLIC PANCREATITIS AND IT MAY ACTUALLY INCR AND PROLONG HYPERAMYLASEMIA.

... CLIN EXPERIENCE IN CHILDREN IS EXTREMELY LIMITED, AND THE BENEFIT/RISK RATIO SHOULD BE CONSIDERED CAREFULLY.

For more Drug Warnings (Complete) data for CIMETIDINE (15 total), please visit the HSDB record page.

Biological Half Life

ELEVEN PATIENTS WITH ASCITIC CIRRHOSIS & ELEVEN PATIENTS WITHOUT LIVER DISEASE RECEIVED 200 MG OF CIMETIDINE ORALLY AND IV. NO DIFFERENCES WERE OBSERVED IN CIMETIDINE T/2 BETWEEN THE 2 GROUPS. CIMETIDINE CLEARANCE WAS DIMINISHED IN CIRRHOTIC PATIENTS (0.426 + OR - 0.138 VERSUS 0.649 + OR - 0.163 L/HR/KG).

The elimination half-life in man is 1.9 to 2.2 hours.

The plasma elimination half-life is about 2 hours.

The half-time for elimination of cimetidine ... is 2 to 3 hours ... .

Use Classification

Methods of Manufacturing

Reaction of 5-methyl-4-[(2-aminoethyl)-thiomethyl] imidiazole with cyanodithioimidocarbonic acid dimethyl ester which gives the isothiourea and then reaction with methylamine.

Refluxing N-methyl-N'-(2-((5-methyl-imidazole-4-yl)-methyl)thio)ethyl)-2-thiourea (metiamide) and lead cyanamide.

Analytic Laboratory Methods

Dissolve 2110 mg of Cimetidine, accurately weighed, in 75 ml of glacial acetic acid, and titrate with 0.1N perchloric acid VS, determining the end point potentiometrically.

Clinical Laboratory Methods

Storage Conditions

Interactions

Antacids reduce the oral bioavailability of concomitantly administered cimetidine or ranitidine. ... These drugs probably should be given one hour apart.

REDUCED HEPATIC BLOOD FLOW /AFTER ADMIN OF CIMETIDINE/ HAS BEEN REPORTED TO PROLONG THE CLEARANCE AND, THEREFORE, EXAGGERATE THE EFFECTS OF MORPHINE ... AND LIDOCAINE.

SIX OUT OF 8 PATIENTS TREATED WITH CARMUSTINE, 80 MG/SQ M/DAY FOR 3 DAYS, CIMETIDINE, 300 MG 6 HOURLY, AND STEROIDS DEMONSTRATED MARKED LEUCOPENIA AND THROMBOCYTOPENIA ... AFTER FIRST ADMIN. IN COMPARISON ONLY 6 OUT OF 40 PATIENTS WHO WERE SIMILARLY TREATED, BUT WITHOUT CIMETIDINE, SHOWED COMPARABLE WHITE CELL AND PLATELET DEPRESSION.

For more Interactions (Complete) data for CIMETIDINE (37 total), please visit the HSDB record page.

Dates

A Multicompartment Human Kidney Proximal Tubule-on-a-Chip Replicates Cell Polarization-Dependent Cisplatin Toxicity

Tom T G Nieskens, Mikael Persson, Edward J Kelly, Anna-Karin SjögrenPMID: 33020068 DOI: 10.1124/dmd.120.000098

Abstract

Drug-induced kidney injury is a major clinical problem and causes drug attrition in the pharmaceutical industry. To better predict drug-induced kidney injury, kidney in vitro cultures with enhanced physiologic relevance are developed. To mimic the proximal tubule, the main site of adverse drug reactions in the kidney, human-derived renal proximal tubule epithelial cells (HRPTECs) were injected in one of the channels of dual-channel Nortis chips and perfused for 7 days. Tubes of HRPTECs demonstrated expression of tight junction protein 1 (zona occludens-1), lotus lectin, and primary cilia with localization at the apical membrane, indicating an intact proximal tubule brush border. Gene expression of cisplatin efflux transporters multidrug and toxin extrusion transporter (MATE) 1 () and MATE2-k (

) and megalin endocytosis receptor increased 19.9 ± 5.0-, 23.2 ± 8.4-, and 106 ± 33-fold, respectively, in chip cultures compared with 2-dimensional cultures. Moreover, organic cation transporter 2 (OCT2) (

) was localized exclusively on the basolateral membrane. When infused from the basolateral compartment, cisplatin (25 µM, 72 hours) induced toxicity, which was evident as reduced cell number and reduced barrier integrity compared with vehicle-treated chip cultures. Coexposure with the OCT2 inhibitor cimetidine (1 mM) abolished cisplatin toxicity. In contrast, infusion of cisplatin from the apical compartment did not induce toxicity, which was in line with polarized localization of cisplatin uptake transport proteins, including OCT2. In conclusion, we developed a dual channel human kidney proximal tubule-on-a-chip with a polarized epithelium, restricting cisplatin sensitivity to the basolateral membrane and suggesting improved physiologic relevance over single-compartment models. Its implementation in drug discovery holds promise to improve future in vitro drug-induced kidney injury studies. SIGNIFICANCE STATEMENT: Human-derived kidney proximal tubule cells retained characteristics of epithelial polarization in vitro when cultured in the kidney-on-a-chip, and the dual-channel construction allowed for drug exposure using the physiologically relevant compartment. Therefore, cell polarization-dependent cisplatin toxicity could be replicated for the first time in a kidney proximal tubule-on-a-chip. The use of this physiologically relevant model in drug discovery has potential to aid identification of safe novel drugs and contribute to reducing attrition rates due to drug-induced kidney injury.

Case Report: Sparganosis of the Cauda Equina

Verajit Chotmongkol, Warinthorn Phuttharak, Kritsakorn Jingjit, Nipon Chaisuriya, Oranuch Sanpool, Soramon Chaichan, Sittichai KhamsaiPMID: 33124542 DOI: 10.4269/ajtmh.20-0712

Abstract

Spinal sparganosis of the cauda equina has been rarely reported. A 54-year-old man presented at the hospital after having experienced lower back pain for 10 months, progressive weakness and numbness of the left leg for 4 months, and urinary incontinence for 3 weeks. Magnetic resonance imaging of the lumbosacral spine revealed a heterogeneous enhancing mass at the T12-S1 level. Spinal sparganosis was diagnosed by histological examination and molecular identification of the parasite in the tissue section. The patient was treated with a high dose of praziquantel because the parasitic mass was only partially removed and symptoms worsened following surgery.Molecular recognizable ion-paired complex formation between diclofenac/indomethacin and famotidine/cimetidine regulates their aqueous solubility

Takahiro Kasai, Kanako Shiono, Yuta Otsuka, Yohsuke Shimada, Hiroshi Terada, Kazushi Komatsu, Satoru GotoPMID: 32976923 DOI: 10.1016/j.ijpharm.2020.119841

Abstract

This study focused on the physicochemical interactions between acidic and basic drugs in aqueous solutions. Their ion pair interactions were evaluated in an in vitro study. The model non-steroid anti-inflammatory drugs (NSAIDs), indomethacin (INM) and diclofenac (DIC), were used as acidic and hydrophobic drugs, whereas cimetidine (CIM), famotidine (FAM), and imidazole (IMD) were used as basic additives with heterocyclic moieties. The drug mixtures were evaluated by thermal analysis, dissolution test, nuclear magnetic resonance (NMR) spectroscopy, and mass spectroscopy. The fusion enthalpy of DIC-CIM, INM-CIM, and INM-arginine (ARG) sample was calculated based on melting temperature transformation. The DIC mixture with CIM, IMD, antipyrine (ANT), and ARG showed enhanced solubility, whereas the DIC-FAM mixture sample showed a decreased solubility. Electrospray ionization mass spectroscopy was carried out to detect binary mixtures. The interactions in DIC-FAM mixture sample were found between the carboxyl group of DIC and the amine groups of FAM by NMR. These findings were suggested that DIC-FAM mixture samples construct ion pair complexes based on the theory of Bjerrum. Moreover, the acid model drug and basic model drug also can be constructed 1:1 complexes that affects their solubility in the solvent of water type.Lack of Drug-Drug Interaction Between Cimetidine, a Renal Transporter Inhibitor, and Imeglimin, a Novel Oral Antidiabetic Drug, in Healthy Volunteers

Clémence Chevalier, Sandrine Perrimond-Dauchy, Julie Dubourg, Pascale Fouqueray, Sébastien BolzePMID: 32860624 DOI: 10.1007/s13318-020-00642-4

Abstract

BACKGROUND AND OBJECTIVE: Imeglimin is a novel oral antidiabetic drug to treat type 2 diabetes, targeting the mitochondrial bioenergetics. In vitro, imeglimin was shown to be a substrate of human multidrug and toxic extrusion transporters MATE1 and MATE2-K and organic cation transporters OCT1 and OCT2. The objective of the study was to assess the potential drug-drug interaction between imeglimin and cimetidine, a reference inhibitor of these transporters.A phase 1 study was carried out in 16 subjects who received a single dose of 1500 mg imeglimin alone on day 1 followed by a 6-day treatment (day 5 to day 10) with cimetidine 400 mg twice daily. On day 8, a single dose of imeglimin was co-administered with cimetidine. Blood and urine samples were collected up to 72 h after each imeglimin administration. Pharmacokinetic parameters were determined using non-compartmental methods.

Imeglimin maximum plasma concentration (C

) and area under the plasma concentration-time curve (AUC) were 1.3-fold [90% CI (1.12-1.62) and (1.10-1.46) for C

and AUC

, respectively] higher when imeglimin was co-administered with cimetidine but this increase was not considered clinically relevant. This increase could be mainly explained by a reduction in renal elimination, mediated through the cimetidine inhibition of renal MATE1 transporter. Imeglimin taken alone or with cimetidine was safe and well tolerated in all subjects.

No clinically significant drug-drug interaction exists between imeglimin and cimetidine, a reference inhibitor of MATE1, MATE2-K, OCT1 and OCT2 transporters.

EudraCT 2018-001103-36.

Pharmacologic treatment of GERD: Where we are now, and where are we going?

Carmelo Scarpignato, Michio Hongo, Justin C Y Wu, Christian Lottrup, Adriana Lazarescu, Ellen Stein, Richard H HuntPMID: 32935346 DOI: 10.1111/nyas.14473

Abstract

The introduction of acid inhibition in clinical practice has revolutionized the management of acid-related diseases, leading to the virtual abolition of elective surgery for ulcer disease and relegating antireflux surgery to patients with gastroesophageal reflux disease (GERD) not adequately managed by medical therapy. Proton pump inhibitors (PPIs) are the antisecretory drugs of choice for the treatment of reflux disease. However, these drugs still leave some unmet clinical needs in GERD. PPI-refractoriness is common, and persistent symptoms are observed in up to 40-55% of daily PPI users. Potassium-competitive acid blockers (P-CABs) clearly overcome many of the drawbacks and limitations of PPIs, achieving rapid, potent, and prolonged acid suppression, offering the opportunity to address many of the unmet needs. In recent years, it has been increasingly recognized that impaired mucosal integrity is involved in the pathogenesis of GERD. As a consequence, esophageal mucosal protection has emerged as a new, promising therapeutic avenue. When P-CABS are used as add-on medications to standard treatment, a growing body of evidence suggests a significant additional benefit, especially in the relief of symptoms not responding to PPI therapy. On the contrary, reflux inhibitors are considered a promise unfulfilled, and prokinetic agents should only be used on a case-by-case basis.Metabolic and mitochondrial treatments for severe paracetamol poisoning: a systematic review

Michael E Mullins, Lauren H Yeager, William E FreemanPMID: 32762579 DOI: 10.1080/15563650.2020.1798979

Abstract

Paracetamol (acetaminophen) remains a leading cause of poisoning in Europe, North America, and Australia. For over four decades, acetylcysteine has been the antidote of choice. However, despite the use of acetylcysteine, some patients who ingest very large doses of paracetamol or who reach hospital late in the course of their poisoning, develop acute liver failure. Some will develop metabolic acidosis indicating mitochondrial toxicity.We review the experimental and clinical data reported with the use of cimetidine, fomepizole, and calmangafodipir in the treatment of paracetamol toxicity to determine if these treatments alone or in combination with acetylcysteine might be of benefit.

We searched Ovid Medline 1946-2020, Embase 1947-2020, Scopus 2004-2020, Cochrane Databases of Systematic Reviews (CDSR), Cochrane Central Register of Controlled Trials (CENTRAL), and clinicaltrials.gov 1997-2020 for records including the concepts of paracetamol poisoning and cimetidine, fomepizole, calmangafodipir, and acetylcysteine. We included basic science studies in animals and all available study types in humans. We reviewed the reference lists of included articles to search for references missed in the original search. We registered the protocol in PROSPERO.

We completed all search strategies on 20 August 2019, 27 January 2020, and 15 June 2020. These produced 6,826 citations. We identified and deleted 2,843 duplicate resulting in a total of 3,856 unique citations. After applying inclusion and exclusion criteria, 89 studies remained. The largest numbers of studies described the past use of cimetidine, and the more recent use of fomepizole.

There is good animal evidence that cimetidine blocks CYP 2E1 with the potential to inhibit the toxic metabolism of paracetamol. Early case reports were inconclusive regarding the benefit to humans in paracetamol poisoning. Two comparative trials found no benefit of cimetidine in paracetamol poisoning, but few patients had severe poisoning.

There is good animal evidence that fomepizole blocks CYP 2E1 with the potential to inhibit the toxic metabolism of paracetamol. There are no comparative trials of fomepizole for acute paracetamol poisoning. Case reports are inconclusive due to multiple other interventions including the use of acetylcysteine in all cases. The benefit of fomepizole as adjunct treatment has not been demonstrated.

Calmangafodipir, a drug mimicking superoxide dismutase, has emerged as a potential treatment for severe paracetamol toxicity because the formation of superoxide free radicals appears to explain part of the mitochondrial toxicity of extremely large paracetamol overdoses. Calmangafodipir has reached Phase I/II trial of safety in humans with acute paracetamol overdose. Planning for a Phase III study of efficacy is currently underway.

The vast majority of patients with acute paracetamol overdose enjoy excellent outcomes with acetylcysteine alone. Although cimetidine and fomepizole inhibit CYP 2E1 in animals, there is insufficient evidence to recommend their use either as a primary treatment or adjunct therapy in paracetamol poisoning. Calmangafodipir remains investigational.

Metformin Transport in Native MDCK-Wt and MDCK-II Monolayers Unveils Functional Inter-Strains Differences Influencing Drug Permeability

Mauricio A García, Danae Contreras, Pablo M GonzálezPMID: 32514792 DOI: 10.1007/s11095-020-02824-w

Abstract

MDCK cells are commonly used to assess drug permeability, but the existence of various strains merits a comparative functional study. Since metformin absorption is largely mediated by transporters and paracellular diffusion, we used it to functionally compare MDCK-wt and MDCK-II.Uptake, bidirectional transport and efflux experiments were performed using different buffers, pH, and a panel of transporter inhibitors. Relative contributions to total transport in both strains were estimated.

Metformin uptake into MDCK-wt was linear but saturable in MDCK-II. Uptake into MDCK-wt or -II was promoted at pH 5.4 or 8.4, respectively. Quinidine and cimetidine similarly inhibited uptake in both strains. Lopinavir (PMAT specific) at pH 5.4 or pyrimethamine (MATE specific) at pH 8.4 differentially inhibited MDCK-wt or -II, respectively. Transport at pH 7.4 was absorptive regardless of strains, but secretory (MDCK-II) or absorptive (MDCK-wt) at pH 5.4. Efflux was largely basolateral in both strains. While paracellular permeability was similar between strains, total transport was dominated by transporters in MDCK-II or paracellular diffusion in MDCK-wt.

Metformin transport revealed functional differences between MDCK strains. Apical uptake was governed by MATE in MDCK-II or PMAT in MDCK-wt, such that metformin transport was either secretory or absorptive, respectively.

Cimetidine-induced androgenic failure causes cell death and changes in actin, EGF and V-ATPase immunoexpression in rat submandibular glands

Mariane Castro Manzato, Fabiane de Santi, André Acácio Souza da Silva, Flávia L Beltrame, Paulo S Cerri, Estela Sasso-CerriPMID: 33713423 DOI: 10.1111/joa.13408

Abstract

Submandibular gland (SMG) is responsive to androgens via androgen receptor (AR). We verified whether cimetidine induces androgenic dysfunction in SMG, and evaluated the structural integrity, cell death and immunoexpression of actin, EGF and V-ATPase in androgen-deficient SMG. Male rats received cimetidine (CMTG) and control animals (CG) received saline. Granular convoluted tubules (GCTs) diameter and number of acinar cell nuclei were evaluated. TUNEL and immunofluorescence reactions for detection of AR, testosterone, actin, EGF and V-ATPase were quantitatively analysed. In CG, testosterone immunolabelling was detected in acinar and ductal cells cytoplasm. AR-immunolabelled nuclei were observed in acinar cells whereas ductal cells showed AR-immunostained cytoplasm, indicating a non-genomic AR action. In CMTG, the weak testosterone and AR immunoexpression confirmed cimetidine-induced androgenic failure. A high cell death index was correlated with decreased number of acinar cells, GCTs diameter and EGF immunoexpression under androgenic dysfunction. Actin immunofluorescence decreased in the SMG cells, but an increased and diffuse cytoplasmic V-ATPase immunolabelling was observed in striated ducts, suggesting a disruption in the actin-dependent V-ATPase recycling due to androgenic failure. Our findings reinforce the androgenic role in the maintenance of SMG histophysiology, and point to a potential clinical use of cimetidine against androgen-dependent glandular tumour cells.Effects of Heat Treatment on Indomethacin-Cimetidine Mixture; Investigation of Drug-Drug Interaction Using Singular Value Decomposition in FTIR Spectroscopy

Yuta Otsuka, Wataru Kuwashima, Yuta Tanaka, Yasuhiro Yamaki, Yohsuke Shimada, Satoru GotoPMID: 33035536 DOI: 10.1016/j.xphs.2020.09.049

Abstract

This study investigated the effect of phase transformation on indomethacin (IMC), cimetidine (CIM), and their 1:1 eutectic mixture, using FTIR spectra and multivariate analysis. The IMC form γ, CIM form A, and IMC-CIM 1:1 mixture molar ratio samples were heated on a hot plate at 303-453 K for 5 min and cooled till room temperature. The prepared samples were investigated by powder X-ray diffraction analysis and infrared spectroscopy with KBr powder. The PXRD patterns suggested the bulk IMC form γ, bulk CIM form A, and 1:1 physical mixture samples phase transformed into low-crystallinity IMC form γ, amorphous CIM, and eutectic mixture, respectively. FTIR spectra combined with singular value decomposition (SVD) suggested by absorbance peak shifts of several vibration modes that the polymorphic transformations of the samples affect their molecular interactions. The estimated melting points of heated samples were evaluated by sigmoid fitting based on the SVD results. The principal components of SVD show that the process of phase transformation of IMC-CIM 1:1 mixture samples affect the IR vibration of the CO stretch of IMC and the C-C stretch and C-H bending of CIM. These results suggest that molecular interaction is an important factor in the eutectic condition of IMC-CIM 1:1 mixture. This observation enables to evaluate for in co-amorphous formulations or stability of drug combinations in a poly pill.Rapid Regulation of Human Multidrug and Extrusion Transporters hMATE1 and hMATE2K

Marta Kantauskaitė, Anna Hucke, Moritz Reike, Sara Ahmed Eltayeb, Chuyan Xiao, Vivien Barz, Giuliano CiarimboliPMID: 32708212 DOI: 10.3390/ijms21145157

Abstract

Vectorial transport of organic cations (OCs) in renal proximal tubules is mediated by sequential action of human OC transporter 2 (hOCT2) and human multidrug and toxic extrusion protein 1 and 2K (hMATE1 and hMATE2K), expressed in the basolateral (hOCT2) and luminal (hMATE1 and hMATE2K) plasma membranes, respectively. It is well known that hOCT2 activity is subjected to rapid regulation by several signaling pathways, suggesting that renal OC secretion may be acutely adapted to physiological requirements. Therefore, in this work, the acute regulation of hMATEs stably expressed in human embryonic kidney cells was characterized using the fluorescent substrate 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP) as a marker. A specific regulation of ASP

transport by hMATE1 and hMATE2K measured in uptake and efflux configurations was observed. In the example of hMATE1 efflux reduction by inhibition of casein kinase II, it was also shown that this regulation is able to modify transcellular transport of ASP

in Madin-Darby canine kidney II cells expressing hOCT2 and hMATE1 on the basolateral and apical membrane domains, respectively. The activity of hMATEs can be rapidly regulated by some intracellular pathways, which sometimes are common to those found for hOCTs. Interference with these pathways may be important to regulate renal secretion of OCs.